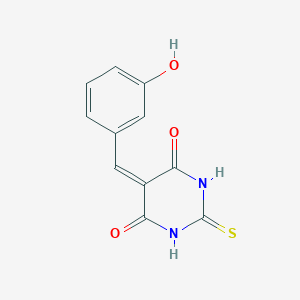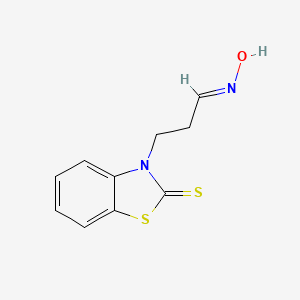
5-(3-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(3-Hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione often involves multi-step chemical reactions, starting from basic pyrimidine derivatives or through condensation reactions involving barbituric acid or thiobarbituric acid with various aldehydes. For instance, derivatives of pyrimidines have been synthesized through reactions that might parallel the synthesis of our compound of interest, indicating a general applicability in preparing such complex molecules (Grivsky et al., 1980); (Brahmachari & Nayek, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through various spectroscopic methods, including NMR, IR spectroscopy, and X-ray crystallography. These techniques reveal the precise arrangement of atoms within the molecule and the nature of its chemical bonds, contributing to the understanding of its reactivity and interaction with other molecules. Studies on similar molecules have demonstrated the importance of hydrogen bonding in determining the molecular conformation in the solid state, as well as the impact of substituents on the molecule's overall stability and properties (Agarkov et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives, including our compound of interest, exhibit a range of chemical reactions, primarily due to their reactive sites, such as the carbonyl and thioxo groups. These sites facilitate various chemical transformations, including alkylation, condensation, and cyclization reactions. The reactivity pattern of these compounds can be significantly influenced by the presence of substituents, which can either activate or deactivate the molecule towards certain reactions (Nigam et al., 1981).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical application. These properties are determined by the compound's molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such analyses provide insights into the stability and compatibility of the compound with other substances (Kinoshita et al., 1992).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by their electronic structure, which can be explored through computational chemistry methods like density functional theory (DFT). These studies offer insights into the electron distribution within the molecule, predicting its reactivity, acid-base behavior, and potential for forming hydrogen bonds or participating in electronic interactions. Computational analyses complement experimental findings, providing a comprehensive understanding of the molecule's behavior in chemical reactions (Elangovan & Sowrirajan, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have shown high anti-tumor activity . These compounds have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner .
Biochemical Pathways
Similar compounds have shown to inhibit the proliferation and metastasis of tumor cells .
Result of Action
Similar compounds have shown to inhibit the cytolytic activity of cancer cells .
Action Environment
It’s worth noting that the synthesis of similar compounds can take place in an inert environment .
Propriétés
IUPAC Name |
5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c14-7-3-1-2-6(4-7)5-8-9(15)12-11(17)13-10(8)16/h1-5,14H,(H2,12,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIWMGAKUQMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-4H-1,2,4-triazol-4-yl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5857288.png)

![2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5857301.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)

